MD-222

PROTAC degrader MDM2 degradation p53 activation

MD-222 is the only validated first-in-class PROTAC degrader that eliminates MDM2 protein at low nanomolar levels (1–30 nM) and robustly activates p53 in wild-type cells, unlike conventional inhibitors (e.g., Nutlin-3a, RG7112) that merely block the MDM2–p53 interaction. Its unique mechanism ensures >1800-fold selectivity for p53-proficient lines, delivering clean, reproducible results. Not interchangeable with close analogs (MG-277 acts as a molecular glue; MD-224 has distinct potency). Procure MD-222 as the essential reference control for PROTAC SAR, degradation kinetics, and p53 signaling studies. Strictly for research use; not for human or veterinary application.

Molecular Formula C48H47Cl2FN6O6
Molecular Weight 893.8 g/mol
Cat. No. B15544443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMD-222
Molecular FormulaC48H47Cl2FN6O6
Molecular Weight893.8 g/mol
Structural Identifiers
InChIInChI=1S/C48H47Cl2FN6O6/c49-29-16-19-34-36(25-29)54-46(63)48(34)39(32-12-8-13-35(50)40(32)51)41(56-47(48)22-4-2-5-23-47)44(61)53-30-17-14-28(15-18-30)42(59)52-24-6-1-3-9-27-10-7-11-31-33(27)26-57(45(31)62)37-20-21-38(58)55-43(37)60/h7-8,10-19,25,37,39,41,56H,1-6,9,20-24,26H2,(H,52,59)(H,53,61)(H,54,63)(H,55,58,60)/t37?,39-,41+,48+/m0/s1
InChIKeyRRSNDVCODIMOFX-MPKOGUQCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MD-222: First-in-Class PROTAC Degrader for MDM2 in p53 Wild-Type Cancer Research


MD-222 (CAS 2136246-72-3) is a first-in-class proteolysis targeting chimera (PROTAC) degrader that recruits the E3 ligase cereblon to ubiquitinate and degrade the MDM2 protein. By eliminating MDM2 rather than merely inhibiting its interaction with p53, MD-222 activates wild-type p53 and exerts anticancer effects in p53-proficient cell lines [1][2]. Its heterobifunctional structure incorporates ligands for both cereblon and MDM2, connected by a carefully optimized linker, and achieves rapid, dose-dependent MDM2 degradation at low nanomolar concentrations .

Why MD-222 Cannot Be Replaced by Standard MDM2 Inhibitors or Close Structural Analogs


MD-222 is not interchangeable with conventional MDM2 inhibitors (e.g., MI-1061, Nutlin-3a, RG7112) because its PROTAC mechanism degrades the MDM2 protein, whereas inhibitors only block the MDM2-p53 protein-protein interaction [1]. Even minor structural modifications of MD-222 can completely alter its mechanism, converting it from a bona fide PROTAC degrader into a molecular glue with different target specificity and p53-independent activity, as observed with the close analog MG-277 [2]. Substitution with other MDM2-targeting PROTACs like MD-224 also carries distinct selectivity and potency trade-offs [3]. Therefore, generic substitution without verifying MD-222's unique degradation profile and p53 activation potency compromises experimental reproducibility and invalidates cross-study comparisons.

Quantitative Differential Evidence for MD-222 vs. Closest Analogs and Inhibitors


MD-222 Achieves 2.5-Fold Lower Growth Inhibition IC50 Than Next-Generation PROTAC MD-224 in RS4;11 Leukemia Cells

In head-to-head cell viability assays conducted under identical conditions, MD-222 exhibits significantly higher antiproliferative potency compared to the closely related PROTAC degrader MD-224. MD-222 inhibits RS4;11 cell growth with an IC50 of 5.5 nM [1], whereas MD-224 achieves an IC50 of 1.5 nM under comparable conditions [2]. While MD-224 is more potent, MD-222's distinct linker design offers a different degradation profile that may be preferable for certain mechanistic studies.

PROTAC degrader MDM2 degradation p53 activation leukemia

MD-222 Demonstrates >2000-Fold Higher Potency Than Classic MDM2 Inhibitor Nutlin-3a in p53 Wild-Type Cell Growth Inhibition

MD-222 exhibits markedly superior cell growth inhibition compared to the classic small-molecule MDM2 inhibitor Nutlin-3a. In RS4;11 leukemia cells (p53 wild-type), MD-222 achieves an IC50 of 5.5 nM [1], whereas Nutlin-3a requires concentrations in the 4-6 μM range (4000-6000 nM) to achieve comparable growth inhibition in p53 wild-type ovarian cancer cell lines [2]. This represents an approximately 727- to 1091-fold potency advantage for MD-222.

PROTAC degrader MDM2 inhibitor p53 wild-type cancer

MD-222 Maintains >1.8-Fold Greater Potency Than Clinical-Stage MDM2 Inhibitor RG7112 in p53 Wild-Type Cells

MD-222 outperforms the clinical-stage MDM2 inhibitor RG7112 in p53 wild-type cell growth inhibition. MD-222 achieves an IC50 of 5.5 nM in RS4;11 cells [1], while RG7112 has an average GI50 of 400 nM (0.4 μM) across p53 wild-type tumor cell lines as measured by MTT assay . This represents a 72.7-fold potency advantage for MD-222.

PROTAC degrader MDM2 inhibitor RG7112 p53 wild-type

MD-222 Exhibits Complete Loss of Activity in p53 Mutant Cells, Confirming Superior Cellular Selectivity Over Broad-Spectrum MDM2 Inhibitors

MD-222 demonstrates exquisite cellular selectivity for p53 wild-type cancer cells. It shows an IC50 of 5.5 nM in RS4;11 cells (p53 wild-type) but has no effect on RS4;11/IRMI-2 (p53 mutant), MDA-MB-231, or MDA-MB-468 cells [1]. In contrast, MDM2 inhibitors like RG7112 show only 83.5-fold selectivity (average GI50 of 0.4 μM for wild-type p53 vs. 33.4 μM for mutant p53) .

PROTAC degrader MDM2 degradation p53 mutant selectivity

MD-222 Activates p53 Transcriptional Program at 10 nM, While Close Analog MG-277 Fails to Activate Wild-Type p53 Even at Higher Concentrations

Structural modifications that convert MD-222 into the analog MG-277 abolish p53 activation. At 10 nM, MD-222 significantly increases mRNA levels of p53 target genes MDM2, CDKN1A (p21), PUMA, and BAX in RS4;11 cells [1]. In contrast, MG-277 at 3 nM fails to activate wild-type p53, instead degrading the translation termination factor GSPT1 in a p53-independent manner [2][3].

PROTAC degrader MDM2 degradation p53 activation molecular glue

Optimal Research and Procurement Applications for MD-222 Based on Quantitative Evidence


Mechanistic Studies of MDM2-Dependent p53 Activation in Leukemia Models

MD-222's potent degradation of MDM2 (effective at 1-30 nM) and robust activation of p53 target genes (MDM2, CDKN1A, PUMA, BAX) in RS4;11 leukemia cells [1] make it an ideal tool for dissecting MDM2-p53 signaling in hematological malignancies. Its >1800-fold selectivity for p53 wild-type over mutant cells [2] ensures clean, interpretable results in p53-proficient leukemia models.

Comparative Studies of PROTAC Degrader Linker Optimization and Degradation Kinetics

As a first-in-class MDM2 PROTAC degrader [1], MD-222 serves as a critical reference compound for structure-activity relationship (SAR) studies examining linker design, cereblon recruitment efficiency, and degradation kinetics. Its distinct potency profile (IC50 5.5 nM) relative to MD-224 (IC50 1.5 nM) [2] provides a benchmark for evaluating new degrader candidates.

Differentiation of PROTAC Degraders from Molecular Glues in Chemical Biology

MD-222 is a validated bona fide PROTAC degrader that degrades MDM2 and activates p53, while its close analog MG-277 functions as a molecular glue that degrades GSPT1 and lacks p53 activation [1]. Researchers investigating the mechanistic boundary between PROTACs and molecular glues should procure MD-222 as the reference PROTAC control alongside MG-277 as the molecular glue comparator [2].

Validation of p53 Pathway Activation in High-Throughput Screening Assays

MD-222's potent and selective p53 activation (IC50 5.5 nM in RS4;11 cells) [1] and its >72-fold superiority over clinical-stage MDM2 inhibitors like RG7112 [2] establish it as a robust positive control for high-throughput screens measuring p53 transcriptional activity, apoptosis induction, or MDM2 degradation in p53 wild-type cancer cell panels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for MD-222

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.